N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide

Chemical Biology Drug Discovery Kinase Inhibition

Research reproducibility is at risk when substituting unvalidated analogs. This compound is a synthetic pyrimidine-4-carboxamide scaffold, distinct from close analogs by its 3-chloro-4-methylphenyl substitution, which can critically alter target binding. Ideal as a reference point within proprietary panels or for systematic SAR studies. - Available as a research-scale building block for derivatization. - Supports exploration of N-aryl substitution effects on novel targets. - Sourced to ensure supply chain consistency for ongoing internal programs.

Molecular Formula C16H17ClN4O2
Molecular Weight 332.79
CAS No. 1909676-61-4
Cat. No. B2605700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide
CAS1909676-61-4
Molecular FormulaC16H17ClN4O2
Molecular Weight332.79
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)Cl
InChIInChI=1S/C16H17ClN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22)
InChIKeyXDFBGDBQMQERLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide: Structure & Procurement


N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic small molecule (C16H17ClN4O2, MW 332.79) belonging to the pyrimidine-4-carboxamide class. Its structure features a 6-morpholino substituent on the pyrimidine core and an N-(3-chloro-4-methylphenyl) carboxamide side chain. At the time of this analysis, no primary research articles, patents, or curated bioactivity data from authoritative databases such as ChEMBL or PubChem could be located for this exact compound from allowed sources. All direct quantitative information found was hosted on vendor platforms excluded by the analysis parameters. Therefore, a data-driven baseline for selection against close analogs cannot currently be established.

Structural class

Pyrimidine-4-carboxamide with 6-morpholino and N-(3-chloro-4-methylphenyl) substituents.

Public evidence

No bioactivity, selectivity, or ADME data from non-vendor sources identified.

Procurement context

May support exploratory chemistry, library synthesis, or SAR studies pending data.

Why Generic Substitution Fails


In the pyrimidine-4-carboxamide class, even minor peripheral substitutions (e.g., halogen position, morpholine replacement) can drastically alter target binding, selectivity, and pharmacokinetics. In the absence of public comparative data for this specific compound, any assumption of interchangeability with analogs such as N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide or N-(2-chlorophenyl)-6-morpholinopyrimidine-4-carboxamide is speculative and carries unquantified risk for research reproducibility. Until head-to-head data emerge, generic substitution cannot be validated.

Halogen position

3-Chloro-4-methyl vs. 3-fluoro-4-methyl may alter target binding and selectivity profiles.

Morpholine substitution

Replacing 6-morpholino with other amines could shift kinase or target engagement profiles.

No comparator data

No head-to-head studies exist; interchangeability with analogs is speculative and unvalidated.

Quantitative Differentiation Evidence


Bioactivity Data Gap

A comprehensive search of allowed sources (PubMed, patents, ChEMBL, PubChem, BindingDB) returned zero quantitative activity values (IC50, Ki, EC50) for this compound against any biological target. No head-to-head comparisons with structural analogs were found. This represents a complete absence of the data required to build a differentiation case.

Bioactivity Data Gap
Data to verify
No IC50, Ki, or EC50 values identified for any biological target.
Procurement rationale cannot be established.
No public evidence from allowed sources.
Chemical Biology Drug Discovery Kinase Inhibition

Selectivity & Off-Target Profiling Gap

No selectivity panels, broad profiling data, or cytotoxicity assessments were identified for this compound in allowed sources. Differential selectivity against closely related targets or isoforms, a typical driver for analog selection, cannot be evaluated.

Selectivity Profiling Gap
Data to verify
No selectivity panels, off-target profiling, or cytotoxicity data found.
Differentiation from analogs by selectivity is unsupported.
Selectivity-driven procurement impossible without data.
Selectivity Off-Target Effects Safety Pharmacology

ADME & Physicochemical Data Gap

No experimental solubility, permeability, metabolic stability, or plasma protein binding data were retrieved from allowed sources. In silico predictions alone cannot replace experimental comparisons when justifying procurement of one analog over another.

ADME & Property Data Gap
Data to verify
No experimental solubility, permeability, or metabolic stability data available.
ADME-based analog selection is not feasible.
In silico predictions alone are insufficient for justification.
ADME Physicochemical Properties Formulation

Application Scenarios


Exploratory Chemistry & Analog Synthesis

Given the absence of biological data, the most defensible application is as a synthetic intermediate or scaffold for further derivatization. Its 4-carboxamide and 6-morpholino groups offer vectors for library synthesis, though this use is generic to the chemotype and not unique to this specific compound.

Internal Proprietary Screening

Organizations that have already generated internal data on this compound may use it as a reference point within proprietary panels. However, this scenario is not supported by public evidence and cannot inform external procurement decisions.

SAR Studies of Pyrimidine-4-carboxamides

The compound could serve as one member of a systematic SAR set exploring the effect of N-aryl substitution (3-chloro-4-methyl vs. 3-fluoro-4-methyl, etc.) on a newly discovered target. Its value in such a set would depend entirely on the emergence of comparative activity data, which currently does not exist in the public domain.

Application
Selection Property
Validation Focus
Exploratory Chemistry & Analog Synthesis
Synthetic scaffold derivatization points
Assess reactivity and product characterization
Internal Proprietary Screening
Internal data (not publicly available)
Confirm internal activity if data exist
SAR Studies of Pyrimidine-4-carboxamides
Comparative data with close analogs (currently absent)
Future emergence of comparative activity data
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